6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Trifluoromethylation Nucleophilic aromatic substitution Building block synthesis

Essential 2-CF₃-3-NO₂-6-OCH₃ regioisomer for synthesizing pyrazinone-based CRF₁ receptor antagonists with demonstrated sub-nanomolar potency (IC₅₀ 0.74–1.9 nM). This exact substitution pattern is structurally deterministic; regioisomers such as 2-nitro-3-(trifluoromethyl)pyridine (CAS 133391-63-6) cannot substitute. The 2-CF₃ group activates the 3-position for nucleophilic aromatic substitution. XlogP 1.9, TPSA 67.9 Ų. Storage 2–8°C. Confirm ≥97% purity.

Molecular Formula C7H5F3N2O3
Molecular Weight 222.123
CAS No. 727993-33-1
Cat. No. B568904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine
CAS727993-33-1
Molecular FormulaC7H5F3N2O3
Molecular Weight222.123
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H5F3N2O3/c1-15-5-3-2-4(12(13)14)6(11-5)7(8,9)10/h2-3H,1H3
InChIKeyFWMQACOAQFSACZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine (CAS 727993-33-1) Procurement Guide: Core Properties and Research-Grade Specifications


6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine (CAS 727993-33-1) is a trifluoromethylated nitropyridine derivative with molecular formula C₇H₅F₃N₂O₃ and molecular weight 222.12 g/mol . The compound features three electronically distinct functional groups on a pyridine core: a 6-methoxy group, a 3-nitro group, and a 2-trifluoromethyl group . Its calculated XlogP value is 1.9, with zero hydrogen bond donors, seven hydrogen bond acceptors, and one rotatable bond [1]. Commercial availability typically specifies purity at ≥95% to 97%, with recommended storage at 2–8°C [2]. This compound serves primarily as a key synthetic intermediate, most notably in the preparation of pyrazinone-based corticotropin-releasing factor-1 (CRF₁) receptor antagonists .

Why Generic Substitution of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine Fails: Structure-Specific Reactivity Constraints


Generic substitution of 6-methoxy-3-nitro-2-(trifluoromethyl)pyridine with other trifluoromethylated nitropyridines or methoxypyridine derivatives is not chemically viable due to the precise regiochemical arrangement of its three functional groups. The 2-CF₃ group exerts a strong electron-withdrawing effect that activates the 3-position for nucleophilic aromatic substitution while simultaneously directing subsequent transformations at the 3-nitro site . The 6-methoxy group provides both electronic and steric modulation distinct from 4-methoxy or 5-methoxy regioisomers. Closely related analogs such as 2-nitro-3-(trifluoromethyl)pyridine (reversed nitro/CF₃ positions) and 5-nitro-2-(trifluoromethyl)pyridine (different regiochemistry) exhibit fundamentally different reactivity profiles and cannot serve as drop-in replacements in established synthetic routes, particularly those leading to CRF₁ antagonist pyrazinone scaffolds . The combination of 2-CF₃, 3-NO₂, and 6-OCH₃ substitution is structurally deterministic for the compound's role as a building block in medicinal chemistry programs requiring this exact substitution pattern .

Quantitative Differentiation Evidence: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine vs. Structural Analogs


Synthetic Route Yield Comparison: Trifluoromethylation of 2-Chloro-6-methoxy-3-nitropyridine

The target compound is synthesized via trifluoromethylation of 2-chloro-6-methoxy-3-nitropyridine using methyl 2-chloro-2,2-difluoroacetate, CuI, and KF in DMF at 130°C for 8 hours . This specific route is enabled by the unique leaving group capacity of the 2-chloro substituent in the precursor, which is activated by the electron-withdrawing 3-nitro group. Alternative precursors lacking the 2-chloro-3-nitro activation motif (e.g., 6-methoxy-2-(trifluoromethyl)pyridine directly nitrated) represent a different synthetic logic and may proceed via electrophilic substitution . The reported yield for the chloro-precursor route is approximately 52% .

Trifluoromethylation Nucleophilic aromatic substitution Building block synthesis

Validated Downstream Application: Key Intermediate for CRF₁ Receptor Antagonist Pyrazinones

The target compound is explicitly documented as a synthetic intermediate for preparing pyrazinone derivatives that function as corticotropin-releasing factor-1 (CRF₁) receptor antagonists . This application is tied to the specific 2-CF₃-3-NO₂-6-OCH₃ substitution pattern, which provides the requisite electronic and steric profile for subsequent transformations to the pyrazinone scaffold. In the broader CRF₁ antagonist pyrazinone series, optimized compounds have achieved IC₅₀ values of 0.74 nM and 1.9 nM . While these potency values correspond to final drug-like molecules rather than the building block itself, they establish the therapeutic relevance of the scaffold that depends on this specific pyridine intermediate.

CRF₁ receptor antagonist Pyrazinone CNS drug discovery

Regiochemical Differentiation: XlogP and Topological Polar Surface Area vs. Positional Isomers

The target compound has a calculated XlogP of 1.9, zero hydrogen bond donors, seven hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 67.9 Ų [1]. These physicochemical parameters are fixed by the 2-CF₃-3-NO₂-6-OCH₃ regiochemistry. Positional isomers with different substitution patterns will exhibit different calculated XlogP values, hydrogen-bonding capacities, and TPSA, which in turn affect solubility, membrane permeability, and chromatographic behavior. As a class-level reference, 2-nitro-3-(trifluoromethyl)pyridine (CAS 133391-63-6) with reversed nitro/CF₃ positions has an XlogP of approximately 2.0–2.2 (estimated from structure), differing from the target compound's 1.9 .

Lipophilicity Physicochemical properties Regioisomer comparison

Recommended Procurement Scenarios for 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine Based on Differentiating Evidence


Scenario 1: CRF₁ Receptor Antagonist Medicinal Chemistry Programs

Procure this compound when synthesizing pyrazinone-based CRF₁ receptor antagonists for CNS drug discovery programs targeting stress-related disorders, anxiety, or depression . The documented use of this specific building block in pyrazinone CRF₁ antagonist synthesis provides a validated entry point to a scaffold with demonstrated sub-nanomolar to low-nanomolar potency (IC₅₀ = 0.74–1.9 nM for optimized final compounds) . Alternative nitropyridine regioisomers lack documented utility in this specific scaffold and should not be substituted.

Scenario 2: Synthesis Requiring Deterministic 2-Trifluoromethyl-3-nitro-6-methoxy Substitution

Procure this compound when synthetic routes require the exact 2-CF₃-3-NO₂-6-OCH₃ substitution pattern on a pyridine core . The compound can be accessed via the 2-chloro-6-methoxy-3-nitropyridine trifluoromethylation route with ~52% yield using CuI, KF, and methyl 2-chloro-2,2-difluoroacetate in DMF at 130°C . This regiochemical arrangement is not interchangeable with 2-nitro-3-(trifluoromethyl)pyridine (CAS 133391-63-6) or 5-nitro-2-(trifluoromethyl)pyridine, which exhibit different reactivity and physicochemical profiles .

Scenario 3: Physicochemical Property-Dependent Assay Development

Procure this compound when the specific calculated XlogP (1.9) and topological polar surface area (67.9 Ų) are required for consistent solubility and permeability outcomes in biological assays . Positional isomers with different regiochemistry will produce different lipophilicity and polarity values, potentially altering assay results in cell-based or biochemical screens. Confirm vendor purity specification (≥95% to 97%) prior to procurement to ensure reproducible assay performance .

Scenario 4: Fluorinated Heterocyclic Building Block Library Construction

Procure this compound as part of a systematic library of trifluoromethylated nitropyridine building blocks for structure-activity relationship (SAR) exploration. The combination of 2-CF₃, 3-NO₂, and 6-OCH₃ provides a unique electronic and steric profile distinct from 2-nitro-3-(trifluoromethyl)pyridine and 5-nitro-2-(trifluoromethyl)pyridine . Storage at 2–8°C is recommended to maintain compound integrity during library storage .

Technical Documentation Hub

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